3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a piperidine moiety, which contribute to its distinct chemical and biological properties. The compound is classified under oxadiazoles, a class known for various pharmacological activities, including antimicrobial and anticancer effects .
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves several key steps:
The reaction conditions can be optimized by adjusting temperature, solvent choice, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may also be employed in industrial settings to enhance efficiency and scalability .
The molecular structure of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can be represented as follows:
The structure comprises a piperidine ring linked to a 1,2,4-oxadiazole moiety with a chlorophenyl substituent. This configuration allows for various interactions within biological systems.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks in IR spectra can indicate functional groups present in the molecule .
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo several chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent systems, and catalysts to optimize yields and selectivity. The choice of reagents significantly influences the outcome of these reactions.
Characterization through techniques such as melting point determination and spectral analysis (NMR, IR) provides insight into purity and structural integrity.
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has potential applications in medicinal chemistry due to its biological activities. It may serve as:
The strategic integration of nitrogen-containing heterocycles represents a cornerstone of modern drug design, with 1,2,4-oxadiazole-piperidine hybrids emerging as a structurally distinctive class exhibiting diverse pharmacological profiles. These hybrids combine the metabolic resilience of the 1,2,4-oxadiazole ring—a bioisostere for ester and amide functionalities—with the spatial versatility and targeting capability of the piperidine scaffold. The specific compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride exemplifies this approach, featuring an electron-withdrawing 4-chlorophenyl group enhancing the oxadiazole's π-accepting character and a protonated piperidine moiety facilitating salt formation for improved solubility. This molecular architecture enables simultaneous optimization of pharmacokinetic properties (e.g., membrane permeability, metabolic stability) and pharmacodynamic interactions with biological targets across therapeutic areas, including oncology, neurology, and infectious diseases. Table 1 highlights representative bioactive hybrids incorporating this core structure [1] [4] [9].
Table 1: Bioactive 1,2,4-Oxadiazole-Piperidine Hybrids and Their Therapeutic Applications
Hybrid Structure Core | Biological Activity | Key Findings | Reference |
---|---|---|---|
1,2,4-Oxadiazole-pyrrolidine* | DNA gyrase inhibition | Compound 16: IC₅₀ = 120 nM (E. coli gyrase); MIC = 24-62 ng/mL (S. aureus/E. coli) | [1] |
1,2,4-Oxadiazole-piperazine | Anticancer (Multikinase inhibition) | Compound 5w: IC₅₀ = 7.51 ± 1.1 to 33.67 ± 1.4 µM across cancer cell lines | [5] |
1,2,4-Oxadiazole-piperidine (Cholinesterase) | Anti-Alzheimer (Multitarget) | Compound 2b: AChE IC₅₀ = 0.0158 µM (7.78x > Donepezil); BBB permeability predicted | [3] [4] |
Quinazoline-4-one/Oxadiazole-piperidine | EGFR/BRAFV600E inhibition | Compound 9b: Potent dual inhibitor; induces G2/M arrest | [9] |
*Note: Pyrrolidine hybrids illustrate structural analogy to piperidine-based systems [1].
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis by Tiemann and Krüger in 1884, initially classified as "furo[ab1]diazoles" [8]. However, significant therapeutic exploitation commenced nearly eight decades later. The mid-20th century marked a critical turning point with the introduction of Oxolamine (Perebron®) in the 1960s as the first clinically approved drug containing this heterocycle, used as a cough suppressant [7] [8]. This milestone validated the 1,2,4-oxadiazole nucleus as a viable pharmacophore and stimulated further exploration.
The 1980s-2000s witnessed an exponential expansion in the scope of 1,2,4-oxadiazole derivatives, driven by their identification as:
The last fifteen years saw a doubling in research output, yielding FDA-approved drugs like Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Fasiplon (anxiolytic), cementing the scaffold's pharmaceutical relevance. Concurrently, advances in green synthesis methodologies, particularly microwave-assisted cyclization, improved access to 3,5-disubstituted derivatives with enhanced efficiency and reduced reaction times (e.g., 76-90% yields under focused microwave irradiation) [7] [8]. This historical trajectory underpins the rationale for incorporating 1,2,4-oxadiazoles into modern hybrid designs like 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride.
Piperidine, a saturated six-membered nitrogen heterocycle, is among the most prevalent structural motifs in FDA-approved pharmaceuticals, present in >20% of small-molecule drugs. Its pharmacological significance stems from multifaceted chemical and conformational properties:
Table 2: Therapeutic Roles of Piperidine-Containing Pharmacophores
Therapeutic Area | Example Drugs/Compounds | Role of Piperidine | |
---|---|---|---|
Oncology | Imatinib (kinase inhibitor) | Solubility enhancement; Direct binding to kinase hinge region via H-bonding | |
Neurology | Donepezil (AChE inhibitor) | Cationic center for interaction with catalytic anionic site (CAS) of AChE | |
Infectious Diseases | Ciprofloxacin (antibiotic) | Chelation with Mg²⁺; penetration into bacterial cells via porins | |
Targeted Hybrids | Quinazoline-4-one/Oxadiazole-piperidine (9b) | Anchoring to BRAFV600E/EGFR ATP pockets; Cell cycle arrest (G2/M) induction | [9] |
In kinase inhibition (e.g., EGFR, BRAFV600E), prevalent in anticancer hybrids, the piperidine nitrogen often forms critical hydrogen bonds with backbone residues in the ATP-binding cleft. For instance, in quinazoline-4-one/oxadiazole-piperidine hybrids (e.g., 9b), molecular docking confirms the protonated piperidine engages in salt bridges with Asp831 in EGFR, mimicking the interactions of established inhibitors like gefitinib [9]. Additionally, piperidine's conformational flexibility allows adaptation to allosteric pockets in targets like DNA gyrase, where rigidity-imparting hybrids (e.g., oxadiazole-piperidine) enhance binding complementarity versus flexible linear linkers.
The fusion of 1,2,4-oxadiazole and piperidine is not merely structural juxtaposition but a deliberate strategy to harness complementary pharmacodynamic and pharmacokinetic properties. This synergy manifests across multiple dimensions:
Enhanced Target Affinity and Selectivity: The 1,2,4-oxadiazole's electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in enzyme active sites, while the piperidine's protonatable nitrogen engages in electrostatic or hydrogen-bonding interactions. In acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, hybrids exploit this duality: the oxadiazole occupies the peripheral anionic site (PAS), preventing Aβ aggregation, and the piperidine cation binds the catalytic anionic site (CAS), inhibiting acetylcholine hydrolysis. This dual-site engagement yields IC₅₀ values as low as 0.0158 µM, surpassing donepezil [3] [4].
Optimized Physicochemical Profile: The oxadiazole ring confers high metabolic stability by resisting hydrolysis (unlike esters) and oxidation. Simultaneously, piperidine improves water solubility via salt formation and modulates lipophilicity (LogP). SwissADME predictions for analogs like Ox1 show compliance with Lipinski's/Vever's rules (LogP <5, TPSA <140 Ų, n-ROTB ≤10), ensuring oral bioavailability [6].
Multitargeting Capability: Hybrids can concurrently modulate biologically orthogonal pathways. For example, compound 9b inhibits both EGFR and BRAFV600E kinases—targets often co-activated in resistant cancers—overcoming limitations of single-target agents. The oxadiazole contributes to BRAF binding, while the piperidine anchors to EGFR, demonstrating mechanistic synergy [9].
Table 3: Synergistic Contributions in Hybrid Pharmacological Activity
Property | 1,2,4-Oxadiazole Contribution | Piperidine Contribution | Hybrid Outcome | |
---|---|---|---|---|
Metabolic Stability | Resists esterases/amidases; Slow oxidative metabolism | Reduced CYP3A4 inhibition potential | Extended half-life; Suitable for chronic dosing (e.g., Alzheimer’s, cancer) | |
Electronic Effects | Strong electron-withdrawal (σₚ = 0.73) | Moderate electron-donation (σₘ = -0.15) | Balanced electronic profile enabling interactions with diverse enzymatic residues | |
Target Engagement | PAS binding in AChE; DNA minor groove | CAS binding in AChE; Kinase hinge region | Dual/multi-site inhibition enhancing potency (e.g., 0.0158 µM AChE IC₅₀) | [4] |
Cellular Permeability | Moderate passive diffusion | Enhanced via protonation-dependent transport | Improved cellular uptake (e.g., tumor cells, parasites) | [6] |
The title compound, 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, epitomizes this rationale: the 4-chlorophenyl-oxadiazole ensures metabolic stability and target affinity, while the piperidine hydrochloride salt guarantees aqueous solubility and membrane permeability, creating a balanced profile for CNS or systemic targeting.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1